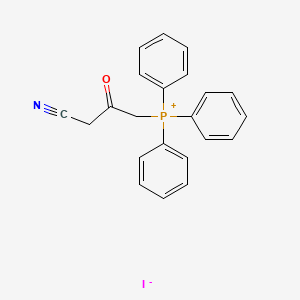
(2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride is an organic compound with a complex structure, characterized by a tetrahydronaphthalene ring system attached to a carbonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride typically involves the chlorination of the corresponding carboxylic acid. One common method is the reaction of (2R)-1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid with thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or phosphorus pentachloride (PCl₅). These reagents facilitate the substitution of the hydroxyl group with a chlorine atom, forming the desired acyl chloride .
Industrial Production Methods
In an industrial setting, the production of acyl chlorides like this compound often involves large-scale chlorination processes using thionyl chloride due to its efficiency and the ease of removing by-products (sulfur dioxide and hydrogen chloride gases). The reaction is typically carried out under controlled temperatures to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as amides, esters, and anhydrides.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction is usually performed under acidic or basic conditions to facilitate the breakdown of the acyl chloride.
Reduction: Reducing agents such as LiAlH₄ are used under anhydrous conditions to prevent side reactions.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
Wissenschaftliche Forschungsanwendungen
(2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid: The precursor to the acyl chloride.
Naphthalene-2-carbonyl chloride: Lacks the tetrahydro ring system, resulting in different reactivity and applications.
1,2,3,4-Tetrahydronaphthalene: Lacks the carbonyl chloride group, making it less reactive in acylation reactions.
Uniqueness
(2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride is unique due to its combination of a tetrahydronaphthalene ring and a carbonyl chloride group. This structure imparts specific reactivity patterns that are not observed in simpler analogs, making it valuable for specialized synthetic applications .
Eigenschaften
CAS-Nummer |
61402-31-1 |
|---|---|
Molekularformel |
C11H11ClO |
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
(2R)-1,2,3,4-tetrahydronaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C11H11ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2/t10-/m1/s1 |
InChI-Schlüssel |
GBZFILBGEYHYAE-SNVBAGLBSA-N |
Isomerische SMILES |
C1CC2=CC=CC=C2C[C@@H]1C(=O)Cl |
Kanonische SMILES |
C1CC2=CC=CC=C2CC1C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14584052.png)


![1-[2-([1,1'-Biphenyl]-4-yl)hexyl]-1H-imidazole](/img/structure/B14584066.png)
![7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584072.png)
![3-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14584079.png)



![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)



